molecular formula C10H13FN2 B120373 1-(4-Fluorophenyl)piperazine CAS No. 2252-63-3

1-(4-Fluorophenyl)piperazine

Cat. No.: B120373
CAS No.: 2252-63-3
M. Wt: 180.22 g/mol
InChI Key: AVJKDKWRVSSJPK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine is an organic compound with the molecular formula C10H13FN2. It is a derivative of piperazine, where one of the hydrogen atoms in the phenyl ring is replaced by a fluorine atom. This compound is known for its applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting the central nervous system .

Scientific Research Applications

1-(4-Fluorophenyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)piperazine, also known as pFPP, primarily targets the serotonin receptors in the central nervous system . It has been found to have a high affinity for the 5-HT1A receptor , with some additional affinity for the 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in regulating mood, anxiety, and sleep, among other functions.

Mode of Action

pFPP acts mainly as a 5-HT1A receptor agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, pFPP binds to the 5-HT1A receptor, mimicking the action of serotonin, the natural ligand for this receptor . It has also been shown to inhibit the reuptake of serotonin and norepinephrine , and possibly induce their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to increased serotonergic and noradrenergic activity in the brain.

Biochemical Pathways

The primary biochemical pathway affected by pFPP is the serotonergic pathway . By acting as an agonist at the 5-HT1A receptor and inhibiting the reuptake of serotonin, pFPP increases the amount of serotonin available to bind to receptors in the brain. This can lead to an enhancement of serotonergic neurotransmission, which can have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

It is known that similar compounds are generally well absorbed from the gut and reach maximal blood plasma concentrations after a few hours . They are also known to readily pass the blood-brain barrier . More research is needed to determine the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pFPP.

Result of Action

The molecular and cellular effects of pFPP’s action are primarily related to its enhancement of serotonergic and noradrenergic neurotransmission . This can lead to a variety of effects depending on the specific neural circuits involved, potentially including mood elevation, reduced anxiety, and altered sleep patterns.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)piperazine has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Cellular Effects

The cellular effects of this compound are derived mainly from its action as a 5-HT 1A receptor agonist . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects are exerted at the molecular level, primarily through its action as a 5-HT 1A receptor agonist .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

This compound is active at doses between 20 and 150 mg, but higher doses cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting . Metabolic studies have shown this compound to be an inhibitor of various Cytochrome P450 enzymes in the liver which may contribute to its side-effect profile .

Metabolic Pathways

It has been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a solvent such as diethylene glycol monomethyl ether. The reaction is typically carried out under reflux conditions with microwave irradiation to enhance the reaction rate. After the reaction, the product is purified through distillation and recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar starting materials and conditions. The use of continuous flow reactors and automated systems can improve yield and efficiency. The final product is usually obtained through a series of extraction, purification, and drying steps to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Nitrophenyl)piperazine

Comparison: 1-(4-Fluorophenyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity for specific receptors compared to its analogs. For example, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

1-(4-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKDKWRVSSJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177039
Record name 4-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252-63-3
Record name 1-(4-Fluorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-phenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Fluorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4'-fluorophenyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-FLUORO-PHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VML61BE244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A 200 ml Kjeldahl flask equipped with a cooling condenser and a thermometer was charged with a solution of 22.0 g of piperazine in 20 ml of o-xylene, a solution of 7.47 g of 1-bromo-4-fluorobenzene in 20 ml of o-xylene, and a solution of 5.66 g of NaOBut in 20 ml of o-xylene, and further with a solution of 48 mg of palladium acetate in 5 ml of o-xylene (the ratio of palladium atom/1-bromo-4-fluorobenzene=0.5% by mole). The flask was flushed with nitrogen for about 20 minutes while the content was stirred, and 0.25 ml of tri-tert.-butylphosphine was added. Then the mixture was heated to 120° C., and maintained at that temperature for 3 hours with stirring. After completion of the reaction, 80 ml of water was added to cool the reaction product. The mixture was introduced in a separatory funnel and the organic phase was separated. The lower aqueous phase was extracted with 40 ml of o-xylene. The organic phase was dried over sodium sulfate. Gas chromatographic analysis of the obtained product by the internal standard method revealed that the intended arylamine, i.e., N-(4-fluorophenyl)piperazine was obtained in a yield of 95% by mole.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
48 mg
Type
catalyst
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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